Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by its unique structure, which includes a benzo[b]furan ring system, a phenyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbenzaldehyde with 3-oxo-2-benzofuran-6-yl acetate under basic conditions to form the intermediate compound. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl and benzo[b]furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate can be compared with other benzo[b]furan derivatives, such as:
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but lacks the benzo[b]furan ring.
Ethyl 3-oxo-3-phenylpropionate: Contains a phenyl group but differs in the ester and ketone positioning.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-{3-oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound that belongs to the class of benzo[b]furan derivatives. Its unique structure includes a benzo[b]furan ring system, a phenyl group, and an ethyl ester functional group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Molecular Characteristics
Property | Details |
---|---|
Molecular Formula | C25H20O5 |
Molecular Weight | 400.4 g/mol |
IUPAC Name | Ethyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI Key | NPTLWOLMCKFESO-UCQKPKSFSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Effects
The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional treatments. The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation through interaction with specific molecular targets.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition: The compound may bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in cancer cells.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an antimicrobial agent .
Anticancer Research
In vitro studies on various cancer cell lines revealed that the compound could reduce cell viability significantly compared to control groups. The IC50 values were determined to be in the micromolar range, indicating potent activity against specific tumor types . Further investigations are warranted to elucidate the detailed mechanisms involved.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzo[b]furan derivatives:
Compound | Structure Similarity | Biological Activity |
---|---|---|
Ethyl 2-oxo-4-phenylbutyrate | Lacks the benzo[b]furan ring | Moderate antimicrobial effects |
Ethyl 3-oxo-3-phenylpropionate | Different ester and ketone positioning | Limited anticancer activity |
The distinct combination of functional groups and ring systems in this compound contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C25H20O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C25H20O5/c1-2-28-24(26)16-29-20-12-13-21-22(15-20)30-23(25(21)27)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3/b23-14- |
InChI Key |
NPTLWOLMCKFESO-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.